molecular formula C20H22Cl2N2O2 B2715521 3,4-dichloro-N-(3-(2-phenylmorpholino)propyl)benzamide CAS No. 954246-57-2

3,4-dichloro-N-(3-(2-phenylmorpholino)propyl)benzamide

Cat. No. B2715521
M. Wt: 393.31
InChI Key: CBQYYXBPHMJXEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dichloro-N-(3-(2-phenylmorpholino)propyl)benzamide, also known as JNJ-17203212, is a small molecule antagonist of the TRPV1 ion channel. TRPV1 is a non-selective cation channel that is activated by noxious stimuli such as heat, acid, and capsaicin. It is expressed in sensory neurons and plays a key role in pain sensation. JNJ-17203212 has been studied for its potential use as an analgesic, particularly in the treatment of chronic pain.

Scientific Research Applications

Mitotic Inhibition in Plant Cells

A series of benzamide compounds, including derivatives similar to the chemical structure , has demonstrated potent and selective inhibition of mitosis in plant cells. These findings suggest potential applications in agriculture for controlling plant growth or development (Merlin et al., 1987).

Antipathogenic Activity

Benzamide derivatives with specific halogen substitutions have been synthesized and tested for their antipathogenic activity. These compounds, including 3,4-dichlorophenyl variants, show significant potential as antimicrobial agents against strains like Pseudomonas aeruginosa and Staphylococcus aureus, suggesting their utility in developing new treatments for bacterial infections (Limban et al., 2011).

Photocatalytic Degradation

Research into the photocatalytic degradation of propyzamide, a compound structurally related to 3,4-dichloro-N-(3-(2-phenylmorpholino)propyl)benzamide, indicates the utility of adsorbent supports in enhancing the rate of mineralization and reducing the concentration of solution-phase intermediates. This suggests applications in environmental remediation and pollution control (Torimoto et al., 1996).

Anticonvulsant Activity

Benzamides have been synthesized and evaluated for their anticonvulsant activity, with certain derivatives showing potency comparable or superior to standard treatments. This research opens avenues for the development of new medications for epilepsy and related disorders (Mussoi et al., 1996).

Herbicidal Applications

Derivatives of N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide, a compound with similarities to the chemical structure of interest, have shown herbicidal activity against annual and perennial grasses. These findings suggest potential applications in agriculture for weed control (Viste et al., 1970).

properties

IUPAC Name

3,4-dichloro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N2O2/c21-17-8-7-16(13-18(17)22)20(25)23-9-4-10-24-11-12-26-19(14-24)15-5-2-1-3-6-15/h1-3,5-8,13,19H,4,9-12,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQYYXBPHMJXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCNC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dichloro-N-(3-(2-phenylmorpholino)propyl)benzamide

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